Ikk-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

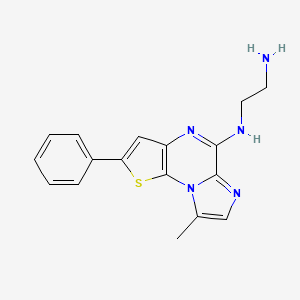

Molecular Formula |

C17H17N5S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N'-(12-methyl-4-phenyl-3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaen-8-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C17H17N5S/c1-11-10-20-16-15(19-8-7-18)21-13-9-14(23-17(13)22(11)16)12-5-3-2-4-6-12/h2-6,9-10H,7-8,18H2,1H3,(H,19,21) |

InChI Key |

AAFMUTYTWRBOGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(S3)C4=CC=CC=C4)N=C2NCCN |

Origin of Product |

United States |

Foundational & Exploratory

Ikk-IN-3: A Potent and Selective IKK2 Inhibitor for Research in NF-κB Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2), and the regulatory subunit NEMO (IKKγ). IKK2 is the predominant kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This event liberates the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus and the transcription of pro-inflammatory genes. The critical role of IKK2 in this cascade has made it a prime target for the development of therapeutic inhibitors.

This technical guide focuses on Ikk-IN-3, a potent and highly selective inhibitor of IKK2.[1] We will provide a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the NF-κB pathway and for professionals involved in the discovery and development of novel anti-inflammatory agents.

Data Presentation

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| IKK2 (IKKβ) | 19 | Recombinant human IKK2, in vitro kinase assay | [1] |

| IKK1 (IKKα) | 400 | Recombinant human IKK1, in vitro kinase assay | [1] |

Table 2: Cellular Activity of a Representative Tricyclic IKK2 Inhibitor (Compound 13b from the same chemical series as this compound)

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Jurkat | Cytotoxicity | Alamar blue assay | 77 | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of IKK2, thereby preventing the phosphorylation of IκBα and the subsequent activation of the canonical NF-κB pathway.

Figure 1: Canonical NF-κB Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of IKK2 inhibitors like this compound are provided below. These protocols are based on standard practices in the field and are representative of the methods likely used in the primary literature.

Biochemical IKK2 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKK2.

Figure 2: Workflow for a radioactive IKK2 in vitro kinase assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human IKK2 enzyme, the substrate (e.g., GST-tagged IκBα), and the kinase assay buffer (typically containing MgCl2, DTT, and phosphatase inhibitors).

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction wells.

-

Initiation: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the phosphorylated substrate by autoradiography and quantify the radioactive signal.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for NF-κB Activation: Western Blot for IκBα Phosphorylation and Degradation

This assay assesses the ability of this compound to inhibit IKK2 activity within a cellular context by measuring the phosphorylation and subsequent degradation of its direct substrate, IκBα.

Figure 3: Experimental workflow for Western blot analysis of IκBα phosphorylation.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or THP-1) and grow to a suitable confluency.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα or LPS, for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.

Cell Viability/Cytotoxicity Assay

This assay is crucial to determine the concentration range at which this compound can be used in cell-based experiments without causing non-specific toxicity.

Protocol (Alamar Blue Assay):

-

Cell Seeding: Seed cells (e.g., Jurkat) in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).

-

Reagent Addition: Add Alamar blue (resazurin) solution to each well.

-

Incubation: Incubate the plate for an additional 2-4 hours to allow for the conversion of resazurin to the fluorescent resorufin by metabolically active cells.

-

Measurement: Measure the fluorescence or absorbance of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.

Conclusion

This compound is a valuable research tool for the specific inhibition of IKK2. Its high potency and selectivity make it an excellent probe for dissecting the role of the canonical NF-κB pathway in various biological processes and disease models. The experimental protocols provided in this guide offer a solid foundation for researchers to independently verify its activity and explore its potential in their specific areas of investigation. As with any pharmacological inhibitor, it is crucial to perform appropriate control experiments, including assessing cytotoxicity, to ensure that the observed effects are due to the specific inhibition of IKK2.

References

Ikk-IN-3: An In-Depth Technical Guide to its Effects on Downstream NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ikk-IN-3, a potent and selective inhibitor of IκB kinase 2 (IKKβ), and its role in modulating the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] this compound offers a valuable tool for investigating the therapeutic potential of IKKβ inhibition. This document details the mechanism of action of this compound, presents available quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[2] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[1] The canonical NF-κB pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[3][4]

Stimulation of cell surface receptors initiates a signaling cascade that converges on the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[2][5] Activation of the IKK complex, primarily through the action of IKKβ, leads to the phosphorylation of IκBα at two specific serine residues (Ser32 and Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the translocation of the active p65/p50 heterodimer into the nucleus.[6] Once in the nucleus, NF-κB binds to specific κB sites in the promoter and enhancer regions of target genes, thereby inducing the transcription of genes involved in the inflammatory response, cell survival, and proliferation.[7][8]

This compound: A Potent and Selective IKKβ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ over IKKα. This selectivity is crucial for dissecting the specific roles of IKKβ in the canonical NF-κB pathway, as IKKα is primarily involved in the non-canonical NF-κB pathway.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding pocket of IKKβ, thereby preventing the phosphorylation of its substrate, IκBα. By inhibiting IKKβ-mediated phosphorylation of IκBα, this compound effectively blocks the subsequent steps in the canonical NF-κB signaling cascade:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound directly prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm.

-

Blockade of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound effectively sequesters the NF-κB complex in the cytoplasm, inhibiting its translocation to the nucleus.[6]

-

Suppression of NF-κB Target Gene Expression: Consequently, the inhibition of NF-κB nuclear translocation leads to the suppression of the transcription of NF-κB target genes, which include various pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| IKKβ (IKK2) | 19 |

| IKKα (IKK1) | 400 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) |

| Jurkat | Cytotoxicity | CC50 | 77 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the NF-κB signaling pathway.

In Vitro IKKβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

GST-tagged IκBα (1-54) substrate

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKKβ, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding GST-IκBα substrate and [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of IκBα Phosphorylation

This experiment assesses the ability of this compound to inhibit the phosphorylation and subsequent degradation of IκBα in a cellular context.

Materials:

-

Cell line responsive to NF-κB activation (e.g., HeLa, HEK293)

-

This compound

-

Stimulating agent (e.g., TNFα)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for 1 hour.

-

Stimulate the cells with TNFα for the indicated time (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This assay visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell line responsive to NF-κB activation

-

This compound

-

Stimulating agent (e.g., TNFα)

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a culture plate.

-

Pre-treat the cells with this compound (or DMSO) for 1 hour.

-

Stimulate the cells with TNFα for the indicated time (e.g., 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block the cells with blocking solution.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 to assess the degree of nuclear translocation.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimulation and its inhibition by this compound.

Materials:

-

Cell line stably or transiently transfected with an NF-κB-luciferase reporter construct

-

This compound

-

Stimulating agent (e.g., TNFα)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for 1 hour.

-

Stimulate the cells with TNFα for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Figure 1. The canonical NF-κB signaling pathway.

Figure 2. Mechanism of action of this compound.

Figure 3. Experimental workflow for Western blot analysis.

Conclusion

This compound serves as a potent and selective research tool for investigating the role of IKKβ in the canonical NF-κB signaling pathway. Its ability to specifically inhibit IKKβ allows for the detailed study of the downstream consequences of this inhibition, from preventing IκBα phosphorylation to suppressing NF-κB-mediated gene transcription. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of inflammation, cancer, and other diseases where the NF-κB pathway is implicated. Further characterization of this compound's effects in various cellular and in vivo models will continue to elucidate the therapeutic potential of targeting IKKβ.

References

- 1. IκB kinase - Wikipedia [en.wikipedia.org]

- 2. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of Ikk-IN-3 in inflammation models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inhibitor of nuclear factor kappa-B (NF-κB) kinase (IKK) complex is a critical regulator of inflammatory signaling pathways, making it a key target for the development of novel anti-inflammatory therapeutics. IKK-IN-3 has been identified as a potent and selective inhibitor of IKK2 (IKKβ), the predominant catalytic subunit responsible for activating the canonical NF-κB pathway in response to inflammatory stimuli. This technical guide provides a comprehensive overview of the function of this compound in the context of inflammation models, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. While specific in vivo efficacy and detailed administration protocols for this compound are not extensively documented in publicly available literature, this guide leverages data from studies on other selective IKKβ inhibitors to provide a thorough understanding of the expected functional outcomes and the experimental approaches for characterization.

Introduction to the IKK Complex and NF-κB Signaling in Inflammation

The NF-κB family of transcription factors plays a central role in orchestrating the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory IκB proteins.[2] Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), or other cellular stressors, the IKK complex is activated.[3][4]

The canonical IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO).[5] IKKβ is the principal kinase responsible for phosphorylating IκBα at two N-terminal serine residues.[5][6] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus.[2][7] In the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[8]

Given its central role in the inflammatory cascade, IKKβ has emerged as a prime therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][2][9]

This compound: A Potent and Selective IKKβ Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IKKβ. Its primary mechanism of action is the inhibition of the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and the suppression of pro-inflammatory gene expression.

Quantitative Data

The available in vitro data for this compound highlights its selectivity for IKKβ over IKKα. This is a crucial characteristic, as the two isoforms can have distinct and sometimes opposing roles in cellular processes.

| Compound | Target | IC50 (nM) | Reference |

| This compound | IKK2 (IKKβ) | 19 | [3] |

| IKK1 (IKKα) | 400 | [3] |

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

The following diagram illustrates the central role of IKKβ in the canonical NF-κB signaling pathway, which is the primary target of this compound.

References

- 1. IKKβ mediates homeostatic function in inflammation via competitively phosphorylating AMPK and IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of IKK Inhibitor XII, Thymulin, and Fat-Soluble Antioxidants in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective IKKβ Inhibition in Cancer Cell Proliferation: A Technical Guide to Utilizing BI 605906

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BI 605906, a potent and selective inhibitor of IκB kinase β (IKKβ), for the investigation of cancer cell proliferation. This document details the mechanism of action, experimental protocols, and data presentation relevant to the study of IKKβ's role in oncology.

Introduction

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2] Dysregulation of this pathway is a hallmark of many cancers, promoting tumor growth, metastasis, and resistance to therapy.[3][4] The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, is a central node in NF-κB activation.[1] IKKβ, in particular, is the dominant kinase in the canonical NF-κB pathway, which is frequently hyperactivated in cancer.[3]

Selective inhibition of IKKβ offers a targeted approach to modulate the NF-κB pathway for therapeutic purposes and to dissect its specific roles in cancer biology. BI 605906 is a highly selective, ATP-competitive inhibitor of IKKβ, making it a valuable tool for studying the consequences of canonical NF-κB pathway disruption on cancer cell proliferation.[5]

Mechanism of Action of BI 605906

BI 605906 exerts its effects by selectively binding to the ATP-binding pocket of IKKβ, preventing the phosphorylation of its primary substrate, IκBα.[5][6] In the canonical NF-κB pathway, the phosphorylation of IκBα by IKKβ marks it for ubiquitination and subsequent proteasomal degradation. This degradation releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival.[4] By inhibiting IKKβ, BI 605906 stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the downstream signaling cascade.[6]

Quantitative Data for BI 605906

The following table summarizes the key quantitative metrics for BI 605906, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/System | Notes |

| IKKβ IC50 | 50 nM[5] | Biochemical Assay | Potent inhibition of the isolated enzyme. |

| IKKβ IC50 | 380 nM[7] | Biochemical Assay (at 0.1 mM ATP) | Potency can vary with ATP concentration. |

| IKKα IC50 | > 10 µM[5] | Biochemical Assay | Demonstrates high selectivity for IKKβ over IKKα. |

| IGF1 Receptor IC50 | 7.6 µM[7] | Biochemical Assay | An identified off-target kinase at higher concentrations. |

| p-IκBα EC50 | 0.9 µM[2][5] | HeLa Cells | Effective concentration for inhibiting the direct downstream target in a cellular context. |

| ICAM-1 Expression EC50 | 0.7 µM[2][5] | HeLa Cells | Effective concentration for inhibiting the expression of a downstream NF-κB target gene. |

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway and Inhibition by BI 605906

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by BI 605906.

Caption: Canonical NF-κB pathway inhibited by BI 605906.

Experimental Workflow for Studying Cancer Cell Proliferation

This diagram outlines a typical workflow for investigating the effect of BI 605906 on cancer cell proliferation.

Caption: Workflow for assessing BI 605906's effect on cell proliferation.

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is a general guideline for assessing cell viability and proliferation using an MTT-based assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

BI 605906 (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of BI 605906 in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Remove the medium from the wells and add 100 µL of the BI 605906 dilutions or vehicle control (DMSO at a final concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for p-IκBα and Total IκBα

This protocol is for verifying the mechanism of action of BI 605906 by assessing the phosphorylation and degradation of IκBα.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

BI 605906

-

TNFα (or other NF-κB stimulus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with BI 605906 (e.g., 10 µM) for 1 hour.[8]

-

Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα phosphorylation.[8] Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the effect of BI 605906 on IκBα phosphorylation and degradation.

Conclusion

BI 605906 is a valuable chemical probe for elucidating the role of IKKβ-mediated canonical NF-κB signaling in cancer cell proliferation. Its high selectivity allows for targeted investigation with minimal off-target effects at appropriate concentrations. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this inhibitor in their studies. Careful experimental design, including appropriate controls and validation of the mechanism of action, is crucial for obtaining robust and interpretable data. Through the use of such selective inhibitors, the intricate role of the NF-κB pathway in cancer can be further unraveled, paving the way for the development of novel therapeutic strategies.

References

- 1. glpbio.com [glpbio.com]

- 2. eubopen.org [eubopen.org]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Structural Basis for IKK-IN-3 Inhibition of IKKβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of IκB kinase β (IKKβ) by the selective inhibitor, Ikk-IN-3. This document details the relevant signaling pathways, quantitative inhibitory data, and methodologies for key experiments, offering a comprehensive resource for researchers in inflammation, oncology, and drug discovery.

Introduction to IKKβ and the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and proliferation.[1][2] Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers.[3] IKKβ is a key kinase in the canonical NF-κB pathway.[4]

The IKK complex, composed of the catalytic subunits IKKα and IKKβ, alongside the regulatory subunit NEMO (IKKγ), is the central regulator of this pathway.[4][5] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex is activated.[6][7] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus where it initiates the transcription of a wide array of pro-inflammatory and anti-apoptotic genes.

Given its pivotal role, IKKβ has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Selective inhibition of IKKβ offers the potential to modulate the inflammatory cascade and curb aberrant cell survival signals.

Diagram: Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway and the point of inhibition by this compound.

This compound: A Potent and Selective IKKβ Inhibitor

This compound is a novel tricyclic compound identified as a potent and selective inhibitor of IKKβ.[2] Its discovery represents a significant advancement in the development of targeted therapies for NF-κB-mediated diseases.

Quantitative Data

The inhibitory activity of this compound has been characterized through in vitro kinase assays, demonstrating its high affinity and selectivity for IKKβ over the closely related IKKα isoform.

| Compound | Target | IC50 (nM) | Selectivity (IKKα/IKKβ) | Reference |

| This compound | IKKβ | 19 | 21-fold | [2] |

| This compound | IKKα | 400 | [2] |

Table 1: In vitro inhibitory activity of this compound against IKKβ and IKKα.

Structural Basis of IKKβ Inhibition by this compound

While a co-crystal structure of this compound in complex with IKKβ is not publicly available, insights into its binding mode can be inferred from structure-activity relationship (SAR) studies of tricyclic inhibitors and the known structure of the IKKβ kinase domain (PDB: 4KIK).

IKKβ possesses a trimodular architecture consisting of an N-terminal kinase domain (KD), a central ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD). ATP-competitive inhibitors, such as this compound is presumed to be, bind within the ATP-binding pocket of the kinase domain. This pocket is located in a cleft between the N- and C-lobes of the KD.

Based on the SAR of related compounds, it is hypothesized that the tricyclic core of this compound occupies the adenine-binding region of the ATP pocket, forming key hydrogen bond interactions with the hinge region of the kinase. The substituents on the tricyclic scaffold likely extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. The difference in a single amino acid within the kinase domains of IKKα and IKKβ is often the determinant for inhibitor selectivity, and it is plausible that this compound exploits such a difference.

Diagram: Logical Relationship of IKKβ Domain Structure and Inhibition

Caption: Hierarchical relationship of IKKβ domains and the site of this compound interaction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as an IKKβ inhibitor. These protocols are based on established methods in the field.

In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the enzymatic activity of IKKβ and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human IKKβ (GST-tagged)

-

IKKtide substrate (peptide substrate for IKKβ)

-

5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA, 250 µM DTT)

-

ATP solution (e.g., 500 µM)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with sterile deionized water.

-

Prepare Reagent Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and IKKtide substrate.

-

Compound Preparation: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Assay Plate Setup:

-

Add the serially diluted this compound or vehicle control (DMSO in 1x Kinase Assay Buffer) to the appropriate wells of the 96-well plate.

-

Add the Reagent Mix to all wells.

-

-

Enzyme Addition: Dilute the recombinant IKKβ enzyme in 1x Kinase Assay Buffer to the desired concentration.

-

Initiate Reaction: Add the diluted IKKβ enzyme to all wells except the "no enzyme" control wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: IKKβ Kinase Assay Workflow

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ikk-IN-3: A Potent and Selective IKKβ Inhibitor for Research in Inflammation and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ikk-IN-3 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Due to the central role of the NF-κB pathway in regulating inflammatory responses, cell survival, and proliferation, this compound has emerged as a valuable chemical probe for investigating the physiological and pathological functions of IKKβ. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and data presented for easy reference.

Discovery and Synthesis

This compound was identified through a focused medicinal chemistry effort to develop novel tricyclic inhibitors of IκB kinase. The design strategy aimed to improve upon existing scaffolds to achieve greater potency and selectivity for IKKβ over the closely related IKKα isoform. The synthesis of this compound and its analogs was achieved through an expedient multi-step process, allowing for efficient exploration of structure-activity relationships. While the specific synthetic route for this compound is detailed in the primary literature, a generalizable scheme often involves the construction of a core heterocyclic system followed by the introduction of various substituents to optimize biological activity and pharmacokinetic properties.

Chemical Properties

This compound is a small molecule with the following general chemical properties. For precise data, referral to the primary literature is recommended.

| Property | Value |

| Molecular Formula | C₂₀H₁₅N₃O₂S |

| Molecular Weight | 377.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of IKKβ. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), the IKK complex is activated. Activated IKKβ then phosphorylates the inhibitory protein IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream signaling.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of IKKβ with significant selectivity over IKKα. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | IC50 (nM) | Reference |

| IKKβ (IKK2) | 19 | [1] |

| IKKα (IKK1) | 400 | [1] |

The more than 20-fold selectivity for IKKβ over IKKα makes this compound a valuable tool for dissecting the specific roles of these two kinases in various cellular processes.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound. Specific details may vary based on the experimental setup and should be optimized accordingly.

In Vitro IKKβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., GST-tagged IκBα peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the IKKβ enzyme, the IκBα substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration within the Kₘ range of the enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A generalized workflow for an in vitro IKKβ kinase inhibition assay.

Cellular Assay for NF-κB Activation

This type of assay assesses the ability of this compound to inhibit NF-κB activation in a cellular context.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

A pro-inflammatory stimulus (e.g., TNFα)

-

Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)

-

Reagents for cell lysis, protein quantification, SDS-PAGE, and Western blotting

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNFα) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration in each lysate.

-

Analyze the phosphorylation status of IκBα and the total levels of IκBα and p65 by Western blotting. A decrease in phospho-IκBα and stabilization of total IκBα in the presence of this compound indicates inhibition of the IKKβ pathway.

-

Alternatively, nuclear and cytoplasmic fractions can be prepared to assess the translocation of the p65 subunit of NF-κB to the nucleus.

Applications in Research

This compound serves as a critical tool for:

-

Target validation: Confirming the role of IKKβ in various disease models.

-

Pathway elucidation: Dissecting the specific contributions of the canonical NF-κB pathway in complex biological processes.

-

Drug discovery: Serving as a reference compound for the development of novel IKKβ inhibitors with improved therapeutic potential.

-

Basic research: Investigating the roles of IKKβ in inflammation, immunology, cancer biology, and other fields.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its utility in both biochemical and cellular assays makes it an indispensable tool for researchers investigating the multifaceted roles of the NF-κB signaling pathway. This technical guide provides a foundational understanding of this compound, enabling its effective application in a research setting. For further detailed information, including the full synthetic route and comprehensive characterization data, users are encouraged to consult the primary scientific literature.

References

Methodological & Application

Application Notes and Protocols for Ikk-IN-3 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ikk-IN-3, a potent and selective inhibitor of IκB kinase 2 (IKKβ), in in vitro kinase assays. Detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows are included to facilitate accurate and reproducible experimental design and execution.

Introduction

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation.[1] The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[2][3] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making the IKKs attractive therapeutic targets.[4]

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ over IKKα.[5] This selectivity makes it a valuable tool for dissecting the specific roles of IKKβ in cellular processes and for the development of targeted therapeutics. These notes provide the necessary information to effectively use this compound in in vitro kinase assays to study its inhibitory effects on IKKβ activity.

Data Presentation

Quantitative data for this compound and other relevant IKK inhibitors are summarized below. This allows for a clear comparison of their potencies and selectivities.

Table 1: Inhibitor Potency (IC50) Against IKK Isoforms

| Inhibitor | IKKβ (IKK2) IC50 | IKKα (IKK1) IC50 | Selectivity (IKKα/IKKβ) | Reference |

| This compound | 19 nM | 400 nM | ~21-fold | [5] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.

Signaling Pathway

The canonical NF-κB signaling pathway, which is primarily mediated by IKKβ, is a key target for this compound. Understanding this pathway is crucial for interpreting the results of in vitro kinase assays.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro kinase assay to evaluate the inhibitory activity of this compound against IKKβ. This protocol can be adapted for various detection methods, including radiometric and fluorescence-based assays.

Protocol: In Vitro IKKβ Kinase Assay

1. Materials and Reagents

-

Enzyme: Recombinant human IKKβ (ensure high purity and activity).

-

Substrate:

-

Protein Substrate: GST-tagged IκBα (1-54) is a commonly used substrate.[6]

-

Peptide Substrate: A synthetic peptide derived from IκBα, such as IKKtide, can also be used.

-

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

ATP: Adenosine 5'-triphosphate, [γ-³²P]ATP for radiometric assays or unlabeled ATP for non-radiometric assays.

-

Kinase Assay Buffer (1X):

-

25 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM β-glycerophosphate

-

2 mM Dithiothreitol (DTT)

-

0.1 mM Na₃VO₄

-

-

Stop Solution:

-

For Radiometric Assay: 3% Phosphoric acid.

-

For Non-Radiometric Assay: EDTA solution (final concentration of 50 mM).

-

-

Detection Reagents:

-

For Radiometric Assay: P81 phosphocellulose paper, scintillation fluid.

-

For Fluorescence-based Assay: Appropriate antibodies and detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

-

96-well assay plates.

-

Multichannel pipettes.

-

Incubator.

-

Detection Instrument: Scintillation counter or plate reader.

2. Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase assay.

3. Detailed Procedure

-

Prepare this compound Dilutions:

-

Perform serial dilutions of the this compound stock solution in 1X Kinase Assay Buffer to achieve a range of concentrations for IC50 determination. A typical starting range could be from 1 nM to 10 µM.

-

Include a DMSO-only control (vehicle control).

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the IKKβ enzyme and the substrate (GST-IκBα or peptide) in 1X Kinase Assay Buffer. The final concentration of the enzyme and substrate should be optimized based on the specific activity of the enzyme and the detection method.

-

-

Pre-incubation:

-

Gently mix the contents of the plate and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Kinase Reaction:

-

Add 20 µL of ATP solution (containing [γ-³²P]ATP for radiometric assays) in 1X Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for IKKβ, if known, or at a standard concentration (e.g., 10-100 µM).

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Stop the Reaction:

-

For Radiometric Assay: Add 50 µL of 3% phosphoric acid to each well.

-

For Non-Radiometric Assay: Add 10 µL of 0.5 M EDTA to each well.

-

-

Detection:

-

Radiometric Assay (Phosphocellulose Filter Binding):

-

Spot 25 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.[7]

-

-

Fluorescence-based Assay (e.g., ADP-Glo™):

-

Follow the manufacturer's protocol for the specific assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

These application notes provide a framework for the successful implementation of this compound in in vitro kinase assays. By following the detailed protocols and utilizing the provided reference data and diagrams, researchers can effectively characterize the inhibitory activity of this compound against IKKβ and further investigate its potential as a therapeutic agent. Careful optimization of assay conditions, including enzyme and substrate concentrations and incubation times, is recommended to ensure robust and reproducible results.

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IKK inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Kinase Assays | Revvity [revvity.com]

Application Notes and Protocols for IKK-IN-3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKKβ), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for investigating the role of the IKKβ/NF-κB axis in cellular processes and for preclinical drug development. These application notes provide detailed protocols for the use of this compound in common cell culture experiments.

Mechanism of Action

This compound selectively targets the IKKβ subunit of the IKK complex. In the canonical NF-κB pathway, activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) leads to the phosphorylation of IκBα by the IKK complex. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (typically p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Data Presentation

A summary of the quantitative data for this compound is provided in the table below. Note that optimal concentrations for cell-based assays may vary depending on the cell type, experimental conditions, and duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

| Parameter | Value | Reference |

| Target | IκB kinase 2 (IKKβ) | [1][2] |

| IC50 (IKKβ) | 19 nM | [1][2] |

| IC50 (IKKα) | 400 nM | [1][2] |

| Molecular Formula | C17H17N5S | N/A |

| CAS Number | 615528-53-5 | N/A |

| Recommended Starting Concentration Range for Cell Culture | 0.1 - 10 µM | Inferred from similar IKKβ inhibitors |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [3][4][5][6] |

Signaling Pathway Diagram

Caption: IKK/NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock solution is recommended. For example, to prepare 1 ml of a 10 mM stock, dissolve 3.23 mg of this compound (MW: 323.42 g/mol ) in 1 ml of DMSO.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Western Blot Analysis of IκBα Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation and subsequent degradation of IκBα in response to a pro-inflammatory stimulus.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, THP-1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Stimulating agent (e.g., TNF-α, 20 ng/mL final concentration)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO, at the same final concentration as the highest inhibitor dose) for 1-2 hours in serum-free or low-serum medium.

-

Stimulation: Add the stimulating agent (e.g., TNF-α) to the desired final concentration and incubate for the appropriate time (e.g., 15-30 minutes for IκBα phosphorylation).

-

Cell Lysis: Wash the cells once with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IκBα and β-actin to confirm equal loading and assess degradation.

-

Protocol for Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol for NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

A cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NFκB-luc).

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Stimulating agent (e.g., TNF-α, 10 ng/mL final concentration)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density.

-

Inhibitor Pre-treatment: The next day, pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Add the stimulating agent (e.g., TNF-α) and incubate for 6-8 hours.

-

Lysis and Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the culture medium from the wells.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

-

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luciferase activity to a control for cell viability if necessary and express the results as a percentage of the stimulated control.

Experimental Workflow Diagram

Caption: A typical experimental workflow for using this compound in cell culture.

Logical Relationship Diagram

Caption: Logical relationships in experiments using this compound.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Detecting Phosphorylated IκBα Following IKK-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges. A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitor of κBα (IκBα) by the IκB kinase (IKK) complex. This phosphorylation event, primarily on serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing its translocation to the nucleus to initiate the transcription of a wide array of pro-inflammatory and survival genes.[1][2] Given its central role, the IKK complex is a significant target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.

IKK-IN-3 is a potent and selective inhibitor of the IKK complex. By inhibiting IKK activity, this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. Western blotting is a powerful and widely used technique to detect the specific phosphorylation of IκBα (p-IκBα) and can be employed to quantify the inhibitory effect of compounds like this compound. This application note provides a detailed protocol for performing a western blot to measure the levels of p-IκBα in cell lysates following treatment with this compound and stimulation with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α).

IKK/NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a western blot experiment investigating the dose-dependent effect of this compound on TNF-α-induced IκBα phosphorylation. The data would be obtained by densitometric analysis of the p-IκBα bands, normalized to a loading control (e.g., β-actin or GAPDH).

| Treatment Group | This compound Concentration (µM) | TNF-α Stimulation (10 ng/mL) | Relative p-IκBα Levels (Normalized to Loading Control) | % Inhibition of p-IκBα |

| Untreated Control | 0 | - | 1.0 | N/A |

| Vehicle Control | 0 | + | 8.5 | 0% |

| This compound | 0.1 | + | 6.2 | 30.7% |

| This compound | 0.5 | + | 3.8 | 62.7% |

| This compound | 1.0 | + | 1.5 | 93.3% |

| This compound | 5.0 | + | 1.1 | 98.7% |

Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the this compound compound.

Experimental Workflow

The diagram below outlines the major steps of the western blot protocol for analyzing p-IκBα levels.

Caption: Experimental workflow for p-IκBα western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for the detection of p-IκBα (Ser32/36) in cultured cells treated with this compound.

1. Materials and Reagents

-

Cell Line: Human cervical cancer cells (HeLa) or human osteosarcoma cells (U2OS) are suitable.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO.

-

TNF-α: Reconstitute in sterile PBS containing 0.1% BSA.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).

-

SDS-PAGE Gels: 10% or 12% polyacrylamide gels.

-

Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

-

Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.

-

Primary Antibodies:

-

Rabbit anti-phospho-IκBα (Ser32/36) monoclonal antibody.

-

Mouse anti-total IκBα monoclonal antibody.

-

Mouse or rabbit anti-β-actin or anti-GAPDH monoclonal antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Wash Buffer: TBST (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes. Include an unstimulated control group.

3. Cell Lysis and Protein Quantification

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel, along with a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus according to the manufacturer's protocol.

5. Immunoblotting

-

After transfer, briefly wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-p-IκBα diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

To probe for total IκBα and the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IκBα signal to the loading control signal for each lane.

By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on the NF-κB signaling pathway, providing valuable insights for drug development and the study of inflammatory processes.

References

Application Note: Cellular Thermal Shift Assay (CETSA®) for Ikk-IN-3 Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

The IκB kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[1][2][3][4] Dysregulation of the IKK/NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making IKK an attractive therapeutic target.[2][5] Ikk-IN-3 is a small molecule inhibitor designed to target the IKK complex. A crucial step in the preclinical development of such inhibitors is the confirmation of direct binding to the intended target in a cellular environment. This is known as target engagement.[6]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand (e.g., a drug candidate) with its target protein in intact cells or tissue samples.[6][7] The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation.[8][9] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[9] This change in thermal stability can be quantified to confirm target engagement and determine the potency of the compound.[10]

This application note provides a detailed protocol for using CETSA to validate the target engagement of this compound with the IKK protein in a cellular context.

IKK/NF-κB Signaling Pathway

The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNFα. This leads to the activation of the IKK complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4][11] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), marking it for ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[5]

References

- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IκB kinase - Wikipedia [en.wikipedia.org]

- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]